2-Chloro-5-iodoaniline
Description
Research Context of 2-Chloro-5-iodoaniline within Substituted Aniline (B41778) Derivatives
Within the broad family of halogenated anilines, substituted anilines are a focal point of intensive research due to their diverse applications. The nature and position of substituents on the aniline ring dictate the molecule's physical, chemical, and biological properties. mdpi.combeilstein-journals.org Researchers actively investigate these derivatives to develop new catalysts, polymers with specific electronic properties, and biologically active agents. benthamscience.com For instance, substituted anilines are key components in the development of kinase inhibitors for cancer therapy and in the synthesis of novel heterocyclic compounds with potential medicinal value. researchgate.net
This compound is a specific and valuable member of this class. Its structure, featuring both a chlorine and an iodine atom at positions that influence the molecule's reactivity, makes it a strategic intermediate. The iodine atom, in particular, is an excellent leaving group in palladium-catalyzed cross-coupling reactions, while the chlorine atom and the amino group can be used for subsequent functionalization. Research has shown that this compound serves as a reactant in the synthesis of various nitrogen-containing heterocyclic systems, such as pyrimidoindolones. The differential reactivity of the two halogen atoms allows for sequential and controlled chemical modifications.
Below are the key chemical identifiers and properties for the isomeric compound 5-Chloro-2-iodoaniline (B43998).
| Property | Value | Source(s) |
| IUPAC Name | 5-Chloro-2-iodoaniline | sigmaaldrich.com |
| CAS Number | 6828-35-9 | sigmaaldrich.com |
| Molecular Formula | C₆H₅ClIN | sigmaaldrich.com |
| Molecular Weight | 253.47 g/mol | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Melting Point | 40-44 °C | sigmaaldrich.com |
| InChI Key | FEOMAFDDLHSVMO-UHFFFAOYSA-N | sigmaaldrich.com |
This table presents data for 5-Chloro-2-iodoaniline, an isomer of the title compound.
A known synthesis route to produce 5-chloro-2-iodoaniline involves a two-step process starting from 4-chloro-2-nitroaniline (B28928). The first step is a diazotization reaction followed by substitution with iodine, which yields 94% product. The second step involves the reduction of the nitro group to an amine using iron in acetic acid and ethanol (B145695), achieving a 90% yield. chemicalbook.com Another method involves the reductive deamination of a related compound, 4-bromo-2-chloro-6-iodoaniline (B12088954), using isoamyl nitrite (B80452). acs.org
Historical Development of Research on Halogenated Aromatic Amines
The study of halogenated aromatic amines is deeply rooted in the history of synthetic organic chemistry. Initially, aromatic amines like aniline were central to the development of the synthetic dye industry in the 19th century. britannica.com Subsequent research into the halogenation of these aromatic compounds opened new avenues for creating a wider palette of colors and improving dye stability. britannica.com
As the field of chemistry evolved, so did the applications for these compounds. The 20th century saw the rise of medicinal and agricultural chemistry, where halogenated aromatic amines became crucial intermediates. Their utility was recognized in the synthesis of a wide range of products, including pesticides, herbicides, fungicides, and pharmaceuticals. britannica.comgoogle.com The introduction of halogen atoms was found to significantly modulate the biological activity of molecules.
More recent advancements have focused on developing highly selective and efficient halogenation methods using reagents like N-halosuccinimides. researchgate.net Furthermore, the discovery of natural halogenating enzymes in various organisms has opened up the field of biocatalysis for producing these valuable compounds in a more environmentally friendly manner. The ongoing development of transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings, has cemented the role of halogenated aromatic amines as indispensable tools in modern chemical synthesis. acs.orgnih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXCVXYHPJLMGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653866 | |
| Record name | 2-Chloro-5-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16604-98-1 | |
| Record name | 2-Chloro-5-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2 Chloro 5 Iodoaniline
Strategic Approaches to Regioselective Halogenation
The introduction of two different halogen atoms onto an aniline (B41778) ring at specific positions presents a significant synthetic challenge due to the activating nature of the amino group, which can lead to multiple and non-selective substitutions. derpharmachemica.com To overcome this, strategic approaches involving multi-step synthesis from precursor anilines and direct halogenation with controlled reagents are employed.
Multi-Step Synthesis from Precursor Anilines
A common and well-established method for synthesizing polysubstituted anilines involves a multi-step sequence starting from a readily available precursor aniline. vulcanchem.com This approach often necessitates the protection of the highly activating amino group to control the regioselectivity of subsequent electrophilic aromatic substitution reactions. vulcanchem.com
A typical multi-step synthesis for a related compound, 1-bromo-3-chloro-5-iodobenzene, highlights this strategy. The process begins with the acetylation of aniline to form acetanilide (B955). This protection step is crucial as it moderates the activating effect of the amino group and directs incoming electrophiles. Following protection, sequential halogenation steps are carried out. For instance, bromination with bromine in acetic acid, followed by chlorination using sulfuryl chloride, and then iodination with iodine monochloride can be performed to introduce the halogens at the desired positions. Finally, the acetyl group is removed through hydrolysis to yield the halogenated aniline. A similar strategy can be envisioned for 2-chloro-5-iodoaniline, likely starting from a pre-chlorinated or pre-iodinated aniline and carefully selecting the order of subsequent halogenations.
The protection of the amino group as an acetanilide is a key factor in controlling the regioselectivity, preventing over-substitution and directing the halogenation to the desired positions on the aromatic ring. This multi-step approach, while sometimes lengthy, offers a high degree of control over the final substitution pattern. libretexts.org
Direct Halogenation Protocols utilizing Controlled Reagents
Direct halogenation of anilines without a protecting group is possible but often requires carefully controlled conditions and specific reagents to achieve high regioselectivity. beilstein-journals.org The use of copper(II) halides, for example, has been shown to facilitate the para-chlorination of some aniline derivatives. beilstein-journals.org
For the synthesis of this compound, direct halogenation would likely involve a stepwise introduction of the halogens. For example, starting with 3-chloroaniline, a subsequent iodination step would be required. The direct iodination of anilines can be achieved with various reagents, including iodine in the presence of an oxidizing agent or N-iodosuccinimide (NIS). researchgate.net The choice of reagent and reaction conditions is critical to direct the iodine to the 5-position relative to the amino group.
A patented method for a related compound utilizes bromochlorohydantoin as a controlled source of both bromine and chlorine, allowing for selective halogenation at ambient temperatures. This approach highlights the trend towards using specialized reagents that offer milder reaction conditions and improved safety profiles for direct halogenation.
Diazotization and Subsequent Halogenation through Sandmeyer-Type Reactions
The Sandmeyer reaction is a powerful tool in aromatic chemistry for the synthesis of aryl halides from aryl diazonium salts. wikipedia.orgbyjus.com This reaction provides a route to substitution patterns that are not easily accessible through direct electrophilic substitution. organic-chemistry.org
The process begins with the diazotization of a primary aromatic amine, such as a chloroaniline or iodoaniline, using nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. chemicalbook.comgoogle.com This diazonium group can then be replaced by a halogen using a copper(I) salt catalyst. wikipedia.org For the synthesis of this compound, one could start with either 2,5-dichloroaniline (B50420) and replace one chloro group with iodine via a Sandmeyer-like reaction, or more commonly, start with a precursor like 4-chloro-2-nitroaniline (B28928). chemicalbook.com The nitro group can be reduced to an amine, which is then diazotized and subsequently treated with an iodide source to introduce the iodine atom. chemicalbook.com
Optimization of Reaction Parameters for Enhanced Yield and Purity
The yield and purity of the final product in a Sandmeyer reaction are highly dependent on the optimization of several reaction parameters. The diazotization step is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. chemicalbook.com The choice of acid, its concentration, and the rate of addition of sodium nitrite are all critical factors. google.com
In the subsequent halogenation step, the choice of copper(I) salt and the reaction conditions are crucial. For iodination, the use of potassium iodide (KI) is common. chemicalbook.com The concentration of reactants and the reaction temperature can significantly impact the yield. For example, one documented synthesis of 5-chloro-2-iodoaniline (B43998) from 4-chloro-2-nitroaniline reports a 94% yield for the iodination step and a 90% yield for the initial reduction step. chemicalbook.com Recent research has also explored conducting Sandmeyer reactions in ionic liquids, which can offer advantages in terms of reaction rates and selectivity. organic-chemistry.org
| Starting Material | Key Reagents & Conditions | Yield (%) | Reference |
| 4-Chloro-2-nitroaniline | 1. Fe, HOAc, ethanol (B145695) (Heating) 2. aq. H₂SO₄, NaNO₂ (0 °C) 3. KI (20 °C) | 90 (step 1), 94 (step 2) | chemicalbook.com |
| 4-chloroaniline (B138754) | 1. NO, H₂O, HCl (rt) 2. KI | Quantitative (diazotization) | acs.org |
Mechanistic Analysis of Diazotization and Halogenation Pathways
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.org The diazotization step involves the reaction of the primary amine with nitrosylsulfuric acid (formed from sodium nitrite and sulfuric acid) to generate the diazonium salt. google.com
The halogenation pathway is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. wikipedia.orgbyjus.com This forms an aryl radical and dinitrogen gas, along with a copper(II) species. wikipedia.orgbyjus.com The aryl radical then abstracts a halogen atom from the copper(II) halide, regenerating the copper(I) catalyst and forming the final aryl halide product. wikipedia.org The detection of biaryl byproducts provides evidence for the existence of the aryl radical intermediate. wikipedia.org
Emerging and Optimized Synthetic Routes
Research continues to focus on developing more efficient, scalable, and environmentally friendly methods for the synthesis of halogenated anilines. One emerging strategy involves the catalytic hydrodehalogenation of a polyhalogenated precursor. For instance, 3-chloro-5-iodo-aniline has been synthesized from 4-bromo-3-chloro-5-iodoaniline using a ruthenium-on-charcoal catalyst under hydrogen pressure, achieving a 90% yield. prepchem.com
Another area of development is the use of palladium-catalyzed C-H functionalization, which allows for the direct introduction of functional groups onto the aniline ring with high regioselectivity, potentially reducing the number of synthetic steps required. uva.nl While not yet specifically reported for this compound, these advanced catalytic methods hold promise for future synthetic strategies.
Transition-Metal-Free and Base-Free Decarboxylative Iodination
A significant advancement in the synthesis of aryl iodides, including iodoanilines, is the development of transition-metal-free and base-free decarboxylative iodination. This method provides a cost-effective and environmentally friendlier alternative to traditional Hunsdiecker-type reactions, which often require stoichiometric amounts of silver salts, or modern catalytic methods that rely on expensive transition metals. nih.govnih.gov
A practical and straightforward procedure has been developed for synthesizing 2-iodoanilines from readily available anthranilic acids. rsc.org This process utilizes inexpensive potassium iodide (KI) and iodine (I₂) as the halogen sources under conditions free from both transition metals and bases. rsc.org The reaction is highly regioselective, yielding 2-iodoanilines in satisfactory to good yields, reaching up to 90%. rsc.org A key finding in the mechanistic studies of this transformation is the necessity of oxygen, suggesting its role as a terminal oxidant in the reaction pathway. nih.govrsc.org Control experiments indicate that a radical pathway is likely involved in this transformation. rsc.org
The general approach for this decarboxylative iodination of aromatic acids involves using I₂ as the iodinating agent. nih.gov This method is notable for its simplicity and robustness, overcoming long-standing issues such as poor selectivity associated with classical aromatic Hunsdiecker decarboxylation. nih.gov The scope of this reaction is broad, applicable to a wide range of electron-rich benzoic acids and even polyfluorinated aromatic acids. nih.gov This methodology represents a significant step forward in making valuable aryl iodides from abundant chemical feedstocks. nih.gov
Patented Industrial Preparation Methods and Their Efficiency Analysis
Patented methods for producing halogenated anilines and their precursors on an industrial scale focus on efficiency, cost-effectiveness, and high purity. While specific patents for the direct industrial synthesis of this compound are not detailed, methods for the key intermediate, 2-chloro-5-iodobenzoic acid, and related halogenated benzenes provide insight into industrial strategies.
One patented process for preparing 2-chloro-5-iodobenzoic acid achieves a high yield of up to 80% through a four-step reaction starting from low-cost methyl anthranilate. patsnap.com The sequence involves iodination, a classic Sandmeyer reaction for chlorination, and subsequent hydrolysis to yield the final product, thereby lowering production costs and improving efficiency. patsnap.com Another patented approach starts with inexpensive o-chlorobenzoic acid and proceeds through nitration, reduction, and diazotization iodination, which shortens the reaction steps and increases the yield, making it suitable for industrial production. patsnap.com A process described in a WIPO patent application details a single-step reaction to produce 2-chloro-5-iodobenzoic acid from 2-chlorobenzoic acid with a yield of 56.25-59.5% and a very high purity of not less than 99.8%. wipo.int
For related halogenated aromatic compounds, a patented industrial method for 1-chloro-3-bromo-5-iodobenzene involves the reaction of p-iodoaniline with bromochlorohydantoin in ethanol. This is followed by diazotization of the resulting 2-chloro-4-bromo-6-iodoaniline intermediate with hypophosphorous acid and sodium nitrite. This method is noted for its operational simplicity, improved yield, and shorter reaction times, making it well-suited for large-scale production.
Table 1: Comparison of Patented Synthesis Methods for 2-Chloro-5-iodobenzoic Acid
| Starting Material | Key Reaction Steps | Reported Yield | Purity | Advantages |
|---|---|---|---|---|
| Methyl anthranilate | Iodination, Sandmeyer (chlorination), Hydrolysis | Up to 80% | Not specified | Low-cost starting material, improved efficiency. patsnap.com |
| o-Chlorobenzoic acid | Nitration, Reduction, Diazotization iodination | 93.7% (final step) | 99.6% | Shortened reaction steps, suitable for industrial scale. patsnap.comechemi.com |
| 2-Chlorobenzoic acid | Single-step iodination | 56.25-59.5% | ≥ 99.8% | High purity, pharmaceutically acceptable form. wipo.int |
Advanced Microscale Synthesis Techniques for Specific Derivatives
Microscale synthesis techniques are valuable in academic and research settings for their reduced use of starting materials, lower waste generation, and enhanced safety. A notable example is the microscale synthesis of 1-bromo-3-chloro-5-iodobenzene, a derivative structurally related to this compound.
An improved procedure involves the reductive deamination of 4-bromo-2-chloro-6-iodoaniline (B12088954) using isoamyl nitrite in N,N-dimethylformamide (DMF). researchgate.net This reaction has been successfully adapted for undergraduate chemistry laboratories using microscale techniques. researchgate.net The method offers significant advantages over previously published procedures, including the requirement for less starting material, consistently higher product yields (averaging over 75%), and a greatly simplified experimental procedure. researchgate.net The novel deamination approach is particularly beneficial for its ease of final product separation. ed.gov
Synthesis of Related Intermediates (e.g., 2-Chloro-5-iodobenzoic Acid)
The synthesis of 2-chloro-5-iodobenzoic acid, a crucial intermediate for various applications including the preparation of SGLT2 inhibitors, has been optimized through several patented routes. patsnap.comwipo.int These methods prioritize yield, purity, and economic viability.
Method 1: From o-Chlorobenzoic Acid via Nitration-Reduction-Diazotization This route starts with o-chlorobenzoic acid and involves a three-step process. patsnap.com
Nitration: o-Chlorobenzoic acid is nitrated using nitric acid in concentrated sulfuric acid at low temperatures (-5 to 5°C) to produce 2-chloro-5-nitrobenzoic acid with a yield of 95.8%. patsnap.com
Reduction: The nitro group is then reduced to an amino group using iron powder and ammonium (B1175870) chloride in an ethanol/water mixture. This step yields 2-chloro-5-aminobenzoic acid with a 95.1% yield. patsnap.com
Diazotization and Iodination: The resulting aniline derivative is treated with sodium nitrite in sulfuric acid, followed by the addition of potassium iodide to yield the final product, 2-chloro-5-iodobenzoic acid. The yield for this final step is 93.7% with a purity of 99.6%. patsnap.comechemi.com
Method 2: From Methyl Anthranilate via Iodination-Sandmeyer-Hydrolysis This four-step synthesis begins with the more economical methyl anthranilate. patsnap.com
Iodination: The starting material undergoes an iodination reaction. patsnap.com
Sandmeyer Reaction: A classic Sandmeyer reaction is employed to introduce the chloro-substituent. patsnap.com
Method 3: Direct Iodination of 2-Chlorobenzoic Acid A more direct, single-step approach involves the direct iodination of 2-chlorobenzoic acid. wipo.intchemicalbook.com
Iodination: 2-chlorobenzoic acid is reacted with iodine and ammonium persulfate in acetic acid, with sulfuric acid added to maintain the reaction temperature below 60°C. chemicalbook.com The reaction mixture is then heated to 80-85°C. chemicalbook.com
Purification: The crude product is purified via recrystallization from toluene (B28343) to achieve high purity levels (greater than 99.8%). wipo.intchemicalbook.com The yield for this process is reported to be in the range of 56-60%. wipo.int
Table 2: Purity of 2-Chloro-5-iodobenzoic Acid from Direct Iodination
| Component | Composition in Crude Product (%) | Composition after Toluene Purification (%) |
|---|---|---|
| 2-Chloro-5-iodobenzoic acid | 96.25 | > 98 |
| 2-Chlorobenzoic acid | 0.82 | Not specified |
| 2-Chloro-3-iodobenzoic acid | 2.30 | Not specified |
| 2-Chloro-3,5-diiodobenzoic acid | 0.11 | Not specified |
Data sourced from ChemicalBook synthesis description. chemicalbook.com
Mechanistic Investigations and Catalytic Transformations
Carbon-Carbon (C-C) Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon bonds. mt.com 2-Chloro-5-iodoaniline serves as a versatile building block in these transformations, primarily leveraging the high reactivity of its C-I bond.
The Suzuki-Miyaura coupling reaction, which forges a C-C bond between an organoboron compound and an organic halide, is a powerful method for synthesizing biaryl structures and other complex molecules. numberanalytics.comlibretexts.org The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org In the case of this compound, the palladium catalyst preferentially undergoes oxidative addition with the more labile C-I bond.
This selectivity enables the synthesis of 2-chloro-5-aryl anilines, which are valuable intermediates. The remaining chlorine atom can then be used in a subsequent coupling reaction under different conditions or serve as a key substituent in the final molecule. For instance, the coupling of 5-chloro-2-iodoaniline (B43998) with various phenylboronic acids has been demonstrated to proceed efficiently. uio.no While specific examples for this compound are less commonly documented in isolation, the reactivity pattern is well-established for haloanilines. In a related example, 2-bromo-5-chloroaniline (B1280272) was successfully coupled with 4-methoxycarbonylphenylboronic acid, highlighting the feasibility of such transformations. uio.no The synthesis of biaryl compounds is crucial in medicinal chemistry and materials science, where these scaffolds are common. mdpi.comnih.gov
Interactive Table: Representative Conditions for Suzuki-Miyaura Coupling of Haloanilines
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|
| 2-Bromo-5-chloroaniline | 4-Methoxycarbonylphenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene (B28343)/H₂O | Methyl 4-(4-amino-3-chlorophenyl)benzoate | 95 | uio.no |
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. mt.comlibretexts.org This reaction is instrumental for introducing alkynyl moieties into aromatic systems, which can then serve as precursors for more complex structures through further reactions like heteroannulation. mdpi.com
For this compound, the Sonogashira reaction occurs selectively at the C-I bond. mdpi.com This allows for the synthesis of 2-chloro-5-(alkynyl)anilines. The reaction of 2-iodoanilines with terminal alkynes is a well-established route. rsc.org For example, 2-iodoaniline (B362364) reacts with terminal acetylenic carbinols in the presence of PdCl₂(PPh₃)₂ and CuI to form coupled intermediates that can undergo subsequent isomerization and cyclization to yield quinolines. researchgate.net The resulting alkynylated aniline (B41778) can undergo intramolecular cyclization, often catalyzed by the same palladium catalyst or a different metal, to form heterocyclic systems like indoles. This sequential Sonogashira coupling and heteroannulation is a powerful strategy for building fused ring systems from simple precursors. rsc.orgorganic-chemistry.org The Larock heteroannulation, for instance, utilizes the palladium-catalyzed reaction of a 2-iodoaniline with an alkyne to produce 2,3-disubstituted indoles. researchgate.netub.edu
Interactive Table: Conditions for Sonogashira Coupling and Subsequent Heteroannulation
| Aryl Halide | Alkyne | Catalyst System | Conditions | Product Type | Ref |
|---|---|---|---|---|---|
| 2-Iodoaniline | Terminal Acetylenic Carbinols | PdCl₂(PPh₃)₂, CuI | THF, 80°C | 2-Arylquinolines | researchgate.net |
| 2-Iodoanilines | C-Alkynyl Sugars | Pd(PPh₃)₂Cl₂, CuI, then NaAuCl₄·2H₂O | Et₃N, then THF | Indole (B1671886) Pseudo-C-Nucleosides | rsc.org |
Building on the principles of cross-coupling, palladium catalysis can orchestrate multi-annulation sequences to rapidly construct complex polycyclic aromatic hydrocarbons (PAHs) and nanographene structures. rsc.org These one-pot sequences often involve an initial intermolecular cross-coupling followed by one or more intramolecular C-H activation or annulation steps. rsc.orgrsc.org
Starting with a molecule like this compound, an initial Sonogashira or Suzuki coupling at the iodine position can install a carefully chosen partner containing additional reactive sites. For example, a Larock-type annulation can be the first step. This involves the reaction of a 2-haloaniline with an internal alkyne to form a substituted indole or phenanthrene (B1679779) derivative. rsc.org A subsequent intramolecular C-H arylation, catalyzed by the same palladium system, can then close another ring, leading to a polycyclic framework. rsc.org A reported one-pot, multi-annulation sequence for synthesizing functionalized dibenzo[g,p]chrysene (B91316) (DBC) from 2-iodobiphenyls and diarylacetylenes demonstrates the power of this approach, using a single palladium catalyst to promote both the initial annulation and the subsequent C-H arylation. rsc.org This strategy allows for the efficient elaboration of polycyclic indole skeletons from 2-chloroanilines bearing tethered acetylenes via an intramolecular indolization pathway. researchgate.net
Sonogashira Coupling for Alkyne Functionalization and Heteroannulation
Carbon-Heteroatom (C-X) Bond Formation Reactions
The formation of carbon-heteroatom bonds, particularly C-N bonds, is critical in the synthesis of pharmaceuticals and other biologically active molecules. This compound is a suitable substrate for these transformations, again exploiting the differential reactivity of its halogen atoms.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides and amines. libretexts.orgwikipedia.org This reaction has become a go-to method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.orgorgsyn.org The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org
When this compound is a substrate, the Buchwald-Hartwig amination is expected to occur selectively at the C5 position due to the greater reactivity of the C-I bond compared to the C-Cl bond. This allows for the introduction of a new amino substituent at this position. The reaction can be performed with a wide variety of primary and secondary amines, as well as other nitrogen-containing nucleophiles. orgsyn.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high efficiency and yield. orgsyn.org This selective amination yields 5-amino-2-chloro-N-substituted aniline derivatives, which can be valuable intermediates for further synthetic manipulations.
Interactive Table: General Parameters for Buchwald-Hartwig Amination
| Aryl Halide Type | Amine Type | Catalyst System | Base | Application | Ref |
|---|---|---|---|---|---|
| Aryl Halides | Primary/Secondary Amines | Pd(0) source + Phosphine Ligand | Strong, non-nucleophilic (e.g., NaOt-Bu, K₃PO₄) | C-N Bond Formation | libretexts.orgwikipedia.org |
Nucleophilic aromatic substitution (SNAAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org Unlike S_N1 and S_N2 reactions, the classic S_NAr mechanism proceeds via an addition-elimination pathway, forming a negatively charged Meisenheimer complex intermediate. libretexts.orgmasterorganicchemistry.com This reaction is typically facilitated by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group, which stabilize the anionic intermediate. masterorganicchemistry.com
The aniline scaffold of this compound contains an amino group (-NH₂), which is a strong electron-donating group. This deactivates the aromatic ring towards nucleophilic attack, making S_NAr reactions challenging under standard conditions. Substitution of either the chlorine or iodine atom via a traditional S_NAr mechanism would require harsh conditions, such as very high temperatures and strongly basic nucleophiles. researchgate.net The presence of the electron-donating amino group makes palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, the far more practical and efficient method for C-N bond formation with this substrate.
Buchwald-Hartwig Amination for C-N Bond Construction
Chemoselective Functionalization Strategies Based on Differential Halogen Reactivity
The presence of both chlorine and iodine on the aniline ring of this compound allows for chemoselective functionalization, a crucial strategy in multi-step organic synthesis. The differential reactivity of the carbon-halogen bonds (C-I vs. C-Cl) is the cornerstone of these selective transformations. Generally, the C-I bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Cl bond. mdpi.com This reactivity difference enables the selective substitution of the iodine atom while leaving the chlorine atom intact.
For instance, in Sonogashira cross-coupling reactions, this compound can be selectively coupled with terminal alkynes at the iodine position. researchgate.netmdpi.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. mdpi.commdpi.com The selective reaction at the C-I bond is also observed in other palladium-catalyzed reactions like the Suzuki-Miyaura coupling with boronic acids and the Heck reaction. mdpi.com This selectivity allows for the introduction of various substituents at the 5-position, paving the way for the synthesis of a wide array of complex molecules. Subsequent functionalization of the less reactive C-Cl bond can then be achieved under more forcing reaction conditions or by using catalyst systems specifically designed for the activation of aryl chlorides. rsc.org
The ability to sequentially functionalize the two different halogen sites provides a powerful tool for creating molecular diversity from a single starting material. This step-wise approach is highly valued in the synthesis of pharmaceuticals and other functional organic materials.
Oxidation and Reduction Chemistry of the Aromatic Amine Moiety
The amino group (-NH₂) of this compound is a key functional group that can undergo various oxidation and reduction reactions.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using appropriate oxidizing agents. For instance, treatment with a strong oxidizing agent like potassium permanganate (B83412) can lead to the formation of the corresponding nitro compound. Care must be taken to control the reaction conditions to avoid over-oxidation or degradation of the molecule.
Reduction: While the amino group is already in a reduced state, the term "reduction" in this context can refer to reactions that modify the aniline structure. More relevant are deamination reactions, which involve the removal of the amino group. This can be achieved through diazotization followed by reduction. The aniline is first treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) to form a diazonium salt. This intermediate can then be treated with a reducing agent, such as hypophosphorous acid, to replace the diazonium group with a hydrogen atom, yielding 1-chloro-4-iodobenzene. vulcanchem.comgoogle.com This two-step process effectively removes the directing and activating effects of the amine group, allowing for different subsequent chemical transformations on the aromatic ring.
Development and Application of Advanced Catalytic Systems
The transformation of this compound heavily relies on the use of advanced catalytic systems, particularly those based on palladium and copper.
Homogeneous palladium catalysts are extensively used for cross-coupling reactions involving this compound. ub.eduacs.org These catalysts, typically palladium(0) or palladium(II) complexes, are soluble in the reaction medium, leading to high catalytic activity and selectivity. qualitas1998.net
The choice of ligand is critical for the success of these reactions. ub.edu Ligands stabilize the palladium center, influence its reactivity, and can control the selectivity of the reaction. For the less reactive C-Cl bond, highly active phosphine ligands, such as trialkylphosphines (e.g., Cy₃P, t-Bu₃P) and bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos), are often employed. ub.eduresearchgate.net These ligands facilitate the oxidative addition of the aryl chloride to the palladium center, which is often the rate-limiting step. researchgate.net The use of N-heterocyclic carbene (NHC) ligands has also been shown to be effective in palladium-catalyzed reactions. mdpi.com
The Larock indole synthesis, a palladium-catalyzed heteroannulation of o-iodoanilines with alkynes, is a prime example of the application of homogeneous palladium catalysts. ub.edu While the original conditions often used Pd(OAc)₂, the development of more active catalysts with specific ligands has expanded the scope of this reaction to include less reactive haloanilines. ub.edu
Table 1: Examples of Homogeneous Palladium Catalyst Systems for Cross-Coupling Reactions
| Catalyst System | Reaction Type | Substrate Example | Reference |
|---|---|---|---|
| Pd(OAc)₂ / PPh₃ | Larock Indole Synthesis | 2-Iodoaniline | ub.edu |
| PdCl₂(PPh₃)₂ / CuI | Sonogashira Coupling | 5-Chloro-2-iodoaniline | mdpi.commdpi.com |
| Pd(OAc)₂ / XPhos | Stille Coupling | Aryl Chlorides | researchgate.net |
To address the challenges of catalyst recovery and reuse associated with homogeneous systems, significant research has focused on developing heterogeneous palladium catalysts. ub.eduqualitas1998.netresearchgate.net These catalysts involve immobilizing palladium species onto solid supports. mdpi.com
Various materials have been used as supports, including silica (B1680970) (e.g., SBA-15, MCM-41), polymers (e.g., polystyrene), and activated carbon. ub.edumdpi.comthieme-connect.com The palladium can be in the form of nanoparticles or as immobilized palladium(II) complexes. qualitas1998.netresearchgate.net For instance, palladium complexes have been covalently immobilized onto mesoporous silica, creating recyclable catalysts for reactions like the Larock indole synthesis and carbonylative cyclizations. ub.eduthieme-connect.com These supported catalysts can often be recovered by simple filtration and reused multiple times with minimal loss of activity. mdpi.comthieme-connect.com
While heterogeneous catalysts offer practical advantages, they can sometimes exhibit lower activity compared to their homogeneous counterparts. researchgate.net Leaching of palladium from the support into the reaction solution can also be an issue, leading to a "cocktail" of homogeneous and heterogeneous catalysis. qualitas1998.net
Table 2: Examples of Heterogeneous Palladium Catalysts
| Catalyst | Support Material | Application | Reference |
|---|---|---|---|
| [Pd]/SBA-15 | Mesoporous Silica | Larock Indole Synthesis | ub.eduresearchgate.net |
| 2P-MCM-41-Pd(OAc)₂ | Mesoporous Silica | Carbonylative Cyclization | thieme-connect.com |
| Pd/C | Activated Carbon | Heck Reaction | qualitas1998.net |
The development of chiral catalysts for asymmetric transformations of prochiral substrates derived from this compound is an area of growing interest. The goal is to create enantiomerically enriched products, which are of high value in the pharmaceutical industry.
While specific examples directly involving this compound in asymmetric catalysis are not extensively documented in the provided search results, the principles of chiral catalysis can be applied. This would typically involve using a chiral ligand in conjunction with a palladium or other transition metal catalyst. The chiral ligand would create a chiral environment around the metal center, leading to the preferential formation of one enantiomer over the other. For instance, in a cross-coupling reaction that creates a new stereocenter, a chiral phosphine ligand could be employed to induce enantioselectivity. The development of such catalytic systems is a key area of modern organic synthesis.
Copper-mediated reactions offer an alternative or complementary approach to palladium-catalyzed transformations. Copper catalysts are particularly known for their utility in Ullmann-type coupling reactions, which involve the formation of carbon-heteroatom and carbon-carbon bonds. researchgate.net
For this compound, copper catalysis can be employed for reactions such as the coupling with isothiocyanates to form 2-aminobenzothiazoles. researchgate.net Copper(I) iodide (CuI) is also a common co-catalyst in the Sonogashira reaction, where it facilitates the formation of a copper acetylide intermediate. mdpi.commdpi.com
Furthermore, copper-based metal-organic frameworks (Cu-MOFs) have been developed as reusable heterogeneous catalysts. researchgate.netdntb.gov.ua These materials have shown effectiveness in one-pot, three-component reactions for the synthesis of 2-substituted benzothiazoles from 2-iodoaniline derivatives, aldehydes, and elemental sulfur. researchgate.net The use of copper catalysts can sometimes offer advantages in terms of cost and different reactivity profiles compared to palladium.
Applications in Advanced Organic Synthesis
Precursor in Heterocyclic Compound Synthesis
2-Chloro-5-iodoaniline serves as a crucial starting material for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The presence of the iodo and chloro substituents, along with the amino group, provides multiple reaction sites for the construction of diverse ring systems.
Indole (B1671886) Scaffold Construction via Larock Heteroannulation and Related Processes
The Larock heteroannulation is a powerful palladium-catalyzed reaction for the synthesis of indoles from ortho-haloanilines and alkynes. ub.eduwikipedia.org this compound is an excellent substrate for this reaction, primarily due to the high reactivity of the carbon-iodine bond in the oxidative addition step of the catalytic cycle. wikipedia.org This allows for the regioselective formation of 2,3-disubstituted indoles, where the bulkier substituent of the alkyne typically occupies the 2-position of the indole ring. nih.gov
The reaction generally proceeds by the palladium-catalyzed annulation of the 2-iodoaniline (B362364) derivative with a disubstituted alkyne. nih.gov The process is known to be highly site-selective and tolerates a range of functional groups on both the aniline (B41778) and alkyne partners. nih.gov The use of this compound leads to the formation of 6-chloro-substituted indoles, which can be further functionalized. For instance, the reaction of 5-chloro-2-iodoaniline (B43998) with various alkynes in the presence of a palladium catalyst affords the corresponding 6-chloroindole (B17816) derivatives in high yields. mdpi.com
A notable application involves the synthesis of complex indole-containing natural products and their analogues. For example, the Larock indole synthesis has been a key step in the total synthesis of various biologically active molecules, including dictyodendrins, by constructing the core indole scaffold from precursors like 2-iodoanilines. kyoto-u.ac.jp
Table 1: Examples of Indole Synthesis via Larock Heteroannulation
| Starting Material | Alkyne | Catalyst/Conditions | Product | Reference |
| 2-Iodoaniline | Disubstituted alkyne | Pd(OAc)₂, K₂CO₃, LiCl, DMF, 100 °C | 2,3-Disubstituted indole | nih.gov |
| 5-Chloro-2-iodoaniline | Various alkynes | Palladium catalyst | 6-Chloro-2,3-disubstituted indole | mdpi.com |
| 4-Methoxy-2-iodoaniline | Disilylated alkyne | Larock heteroannulation conditions | 5-Methoxy-2,3-disubstituted indole | rsc.org |
Pyrimidine (B1678525) and Pyridine (B92270) Derivative Synthesis
While less common than indole synthesis, this compound can be a precursor for pyrimidine and pyridine derivatives. The synthesis of pyrimidines often involves the condensation of a three-carbon component with a urea (B33335) or amidine derivative. organic-chemistry.org Although direct synthesis from this compound is not extensively documented, its derivatives could potentially be used. For example, the amino group can be transformed into a urea or guanidine, which can then undergo cyclization with a suitable diketone or ketoester to form a pyrimidine ring.
The synthesis of pyridine derivatives can be achieved through various methods, including multicomponent reactions and cyclization of appropriately substituted precursors. bhu.ac.in For instance, 2-chloro-5-bromopyridine has been utilized as a scaffold for the solid-phase synthesis of diverse pyridine derivatives. nih.gov While this specific example does not use this compound directly, it highlights the utility of halopyridines in constructing complex molecules. The amino group of this compound could be diazotized and replaced with another functional group, followed by reactions to construct the pyridine ring.
Table 2: General Approaches to Pyrimidine and Pyridine Synthesis
| Heterocycle | General Synthetic Strategy | Key Reagents | Reference |
| Pyrimidine | Condensation of a 1,3-dicarbonyl compound with an amidine | β-Keto esters, amidines | organic-chemistry.org |
| Pyridine | Multi-component reactions, cyclization of precursors | 2-Aminopyridine, phenacyl bromides | bhu.ac.in |
Isoquinoline (B145761) and Other Nitrogen-Containing Heterocycles
This compound is a valuable precursor for the synthesis of isoquinoline and other nitrogen-containing heterocycles. For instance, it can be used in palladium-catalyzed cross-coupling reactions with 2-bromobenzaldehyde (B122850) to introduce a 2-formylphenyl substituent, which can then undergo cyclization to form a pyrazolo[4,3-c]isoquinoline ring system. acs.org
Furthermore, copper-catalyzed cascade reactions of o-alkynylbenzonitriles with 2-iodoanilines provide a route to benzo wikipedia.orgresearchgate.netimidazo[2,1-a]isoquinolines. researchgate.net This transformation involves the formation of multiple carbon-nitrogen bonds in a single operation. The synthesis of pyrrolo[2,1-a]isoquinolines has also been reported, demonstrating the versatility of aniline derivatives in constructing fused heterocyclic systems. jst.go.jp The development of greener synthetic methods for nitrogen-containing heterocycles is an active area of research. researchgate.netmdpi.com
Building Block for Complex Molecular Architectures
The reactivity of this compound extends beyond the synthesis of simple heterocycles, enabling its use as a fundamental building block for the construction of more intricate and highly functionalized molecular systems.
Synthesis of Highly Functionalized Aromatic and Polycyclic Systems
The differential reactivity of the C-I and C-Cl bonds in this compound allows for sequential and site-selective cross-coupling reactions. The C-I bond is significantly more reactive in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings. This enables the introduction of a substituent at the 5-position while leaving the chloro group intact for subsequent transformations. This stepwise functionalization is a powerful strategy for the synthesis of highly substituted aromatic compounds.
For example, a Sonogashira coupling at the iodo position can be followed by a subsequent coupling reaction at the chloro position under more forcing conditions. This approach provides access to a wide range of disubstituted anilines with diverse functionalities. These highly functionalized anilines can then serve as key intermediates in the synthesis of complex polycyclic systems. Research has demonstrated the one-pot synthesis of 1,2,3-triazole-fused polycyclic systems through sequential annulation reactions. researchgate.net
Construction of Functionalized Nanographenes and Polycyclic Aromatic Hydrocarbons
The principles of building complex aromatic systems using precursors like this compound can be extended to the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) and functionalized nanographenes. While direct examples utilizing this compound for nanographene synthesis are not prevalent in the provided search results, the methodologies for constructing PAHs often rely on the iterative coupling of smaller, functionalized aromatic building blocks. The ability to selectively introduce different groups onto the aniline ring makes it a potentially useful starting material for creating the monomeric units required for the bottom-up synthesis of these larger carbon-rich structures. The synthesis of various polycyclic aromatic hydrocarbons is an area of active research. advatechgroup.comambeed.com
Role in Medicinal Chemistry and Drug Discovery Research
Strategic Design and Synthesis of Pharmaceutical Intermediates
2-Chloro-5-iodoaniline is a valuable precursor in the multi-step synthesis of complex pharmaceutical intermediates. Its structure allows for selective chemical modifications, making it a key component in building molecules for various therapeutic targets. For instance, related iodoaniline derivatives are instrumental in synthesizing active pharmaceutical ingredients (APIs) such as Clozapine, an antipsychotic medication. In one synthetic route, 2-iodobenzoic acid, which can be derived from iodoanilines, is reacted with 2-nitro-4-chloroaniline to produce a key intermediate with a 72% yield. jocpr.com
The synthesis of intermediates often involves protecting the reactive amino group, typically through acetylation, to prevent unwanted side reactions during subsequent halogenation or coupling reactions. vulcanchem.com The presence of both chlorine and iodine offers differential reactivity, enabling chemists to perform sequential and site-selective cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to construct biaryl scaffolds common in modern drug candidates. vulcanchem.com Furthermore, derivatives like 2-chloro-5-iodobenzoic acid, which can be prepared from related precursors, are recognized as important intermediates for SGLT2 inhibitors used in anti-diabetic drugs. calibrechem.comwipo.int The synthesis of such intermediates is often optimized for industrial-scale production, aiming for high purity and yield. wipo.int
Investigations into Biological Activity
The unique electronic and lipophilic character imparted by the halogen substituents makes this compound and its derivatives subjects of significant interest for various biological activities.
Halogenated anilines are a well-established class of compounds exhibiting antimicrobial properties. Research has consistently shown that aniline (B41778) derivatives possess notable antibacterial activity, often demonstrating greater efficacy against Gram-positive bacteria compared to Gram-negative strains. medwinpublishers.com Studies on various halogenated aniline compounds have confirmed their potential as lead structures for the development of new antibiotics. medwinpublishers.com For example, some isatin (B1672199) derivatives, which can incorporate aniline scaffolds, show better activity against Gram-positive bacteria than Gram-negative ones. medwinpublishers.com Similarly, other research indicates that many tested aniline derivatives were more effective against Gram-positive bacteria. medwinpublishers.com The introduction of halogens is a common strategy to enhance the antimicrobial potency of organic compounds. mdpi.comresearchgate.net
| Derivative Class | Target Bacteria | Observed Activity |
| Halogenated Anilines | Gram-positive bacteria | Notable antibacterial effects |
| Isatin Derivatives | Gram-positive bacteria | Better activity vs. Gram-negative |
| Imidazole Derivatives | Gram-positive & Gram-negative | Competent biological activity |
Derivatives of halogenated anilines have been identified as inhibitors of cytochrome P450 (CYP) enzymes, which are critical in drug metabolism. The inhibition of specific CYP isoforms can be a key factor in avoiding drug-drug interactions or in designing drugs with a desired metabolic profile. Studies on compounds structurally related to this compound have demonstrated inhibitory effects on CYP1A2 and CYP2C9. For example, 1-Bromo-3-chloro-5-iodobenzene is a known inhibitor of both CYP1A2 and CYP2C9. The inhibition of CYP2C9 is particularly significant as this enzyme is responsible for the metabolism of many drugs with narrow therapeutic windows. nih.govnih.gov The potential for endogenous compounds to modulate CYP2C9 activity suggests complex regulatory mechanisms could be at play. nih.gov
| Compound | Enzyme Inhibited | Inhibition Value (IC₅₀/Kᵢ) |
| Related Aniline Derivative | CYP1A2 | 5.0 µM (IC₅₀) |
| Related Aniline Derivative | CYP2C9 | 4.2 µM (IC₅₀) |
| (-)-Chloroephedrine | CYP2D6 | 226 µM (Kᵢ) |
Data inferred from structurally similar compounds. researchgate.net
The anticancer potential of halogenated anilines is an active area of research. smolecule.com Derivatives containing this scaffold have been shown to possess cytotoxic activity against various cancer cell lines. For instance, some derivatives have demonstrated the ability to induce apoptosis in breast cancer cells (MCF-7) at micromolar concentrations. The mechanism often involves disrupting critical cellular pathways necessary for cancer cell proliferation. researchgate.netacs.org
The this compound moiety can be incorporated into larger molecular frameworks designed to inhibit specific targets in cancer cells, such as protein kinases. For example, diaminopyrimidine derivatives designed as Focal Adhesion Kinase (FAK) inhibitors have shown potent anticancer activity against lung (A549) and breast cancer (MDA-MB-231) cell lines, with IC₅₀ values as low as 94 nM. nih.gov Similarly, sulfonamide derivatives incorporating chloro-substituted rings have exhibited high activity against breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cell lines, while showing selectivity over non-cancerous cells. sciforum.net
| Derivative Class | Cell Line | Activity (IC₅₀) |
| Diaminopyrimidines | A549 (Lung) | 130 nM |
| Diaminopyrimidines | MDA-MB-231 (Breast) | 94 nM |
| Benzenesulfonyl-guanidines | MCF-7, HCT-116, HeLa | 4.7-15 µM |
| Indole-2-carbohydrazides | HCT116 (Colon) | 8.1 µM |
| Indole-2-carbohydrazides | SW480 (Colon) | 7.9 µM |
Data from various studies on aniline-containing scaffolds. nih.govsciforum.netresearchgate.net
Enzyme Inhibition Profiling, focusing on Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2C9)
Elucidation of Mechanism of Action in Biological Systems and at Molecular Targets
For antimicrobial activity, aniline derivatives may disrupt the bacterial cell membrane, leading to cell death. nih.gov In the context of anticancer activity, proposed mechanisms include the induction of apoptosis through the activation of caspase pathways or the generation of reactive oxygen species (ROS), which cause oxidative stress and damage to cancer cells. For enzyme inhibitors, the molecule acts by fitting into the active site of the enzyme, blocking the substrate from binding. The non-competitive inhibition of CYP2C9 by certain indoleamines suggests binding to an allosteric site, altering the enzyme's conformation and reducing its activity. nih.gov In kinase inhibitors, the aniline moiety often positions itself in a key pocket of the enzyme's ATP-binding site, a mechanism well-documented for EGFR inhibitors. ugr.es
Structure-Activity Relationship (SAR) Studies in Halogenated Aniline Scaffolds
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds derived from this compound. For halogenated anilines, the nature, number, and position of the halogen substituents significantly influence biological activity. researchgate.net
Lipophilicity and Stability : The chlorine atom generally increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance metabolic stability.
Electronic Properties and Binding : The iodine atom, being a large and polarizable halogen, can participate in halogen bonding and other non-covalent interactions, which can significantly influence the molecule's binding affinity and selectivity for its biological target.
Positional Isomerism : The specific substitution pattern (e.g., 2-chloro-5-iodo vs. 3-chloro-4-iodo) creates a unique electronic and steric profile, leading to different activities. SAR studies on P2X3 receptor antagonists derived from halogenated anilines have shown that these positional differences are critical for antagonistic activity.
By systematically modifying the halogenated aniline scaffold and observing the resulting changes in biological activity, medicinal chemists can design more potent and selective drug candidates. lookchem.commdpi.comresearchgate.net
Contributions to Materials Science Research
Synthesis of Advanced Polymeric Materials with Tailored Properties
2-Chloro-5-iodoaniline is a valuable monomer for the synthesis of advanced polymeric materials, where its structure directly influences the properties of the final product. The presence of halogen atoms enhances characteristics such as thermal stability and conductivity, making the resulting polymers suitable for specialized applications.
One key method for creating these materials is through in-situ chemical polymerization. Research has demonstrated the synthesis of nanocomposites by polymerizing monomers like iodoaniline in the presence of modified montmorillonite (B579905) clay. researchgate.netresearchgate.net This process results in conductive composites with improved thermal stability compared to unmodified polymers. researchgate.net The incorporation of the iodoaniline unit into the polymer backbone is crucial for tailoring the material's final properties. researchgate.netresearchgate.net
Another advanced technique is cross-coupling polymerization, which can be initiated at surfaces functionalized with iodo-containing compounds. Surface-initiated Kumada catalyst-transfer polymerization (SI-KCTP) has been effectively used to create covalently bound conjugated polymer thin films. peerj.com In this method, a substrate is first treated to create a durable iodoarene layer. This layer then acts as the foundation for growing uniform polythiophene thin films through a cross-coupling reaction. peerj.com The reactivity of the iodo-group on aniline (B41778) derivatives is central to the success of such surface-initiated polymerizations.
The table below summarizes polymerization approaches where iodoaniline derivatives are used to create advanced materials.
| Polymerization Method | Monomers/Precursors | Key Findings |
| In-situ Chemical Polymerization | Aniline, Iodoaniline, Modified Montmorillonite Clay | Produces conductive nanocomposites with enhanced thermal stability. researchgate.netresearchgate.net |
| Surface-Initiated Kumada Catalyst-Transfer Polymerization (SI-KCTP) | 4-Iodobenzenediazonium tetrafluoroborate, 2-chloromagnesio-5-bromothiophene | Creates uniform, covalently bound conjugated polymer thin films on substrates. peerj.com |
Development of Functional Organic Materials for Specific Applications
The unique electronic properties imparted by the chlorine and iodine atoms make this compound and its isomers valuable in the development of a wide range of functional organic materials. These materials are designed for specific applications that leverage the compound's inherent chemical characteristics.
Halogenated anilines are used to synthesize complex organic molecules and are considered important building blocks for materials with specific electronic properties. smolecule.com The polarizability of the iodine atom, in particular, is a key feature. This property is exploited in applications like organic semiconductors, where halogen bonding can be used to enhance the stability and performance of the material. vulcanchem.com Derivatives of halogenated anilines are also investigated for their potential in creating materials for sensors and other electronic components due to their tailored optical and electrical properties.
The development of these materials often involves multi-step synthesis where the aniline derivative is a critical intermediate. For instance, the compound can be used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct biaryl scaffolds, which are fundamental structures in many functional materials. vulcanchem.com
Research on Materials for Optical and Electronic Devices, including Organic Light-Emitting Diodes
The distinct optoelectronic properties of materials derived from this compound and its isomers make them promising candidates for use in optical and electronic devices. The ability of such compounds to form stable thin films is particularly advantageous for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Research into related halogenated anilines provides insight into the potential of this compound. Studies on 3-chloro-4-fluoroaniline (B193440) and 2-iodoaniline (B362364) have investigated their linear and nonlinear optical (NLO) properties. researchgate.netscispace.com Molecules with significant NLO susceptibilities are sought after for use in optoelectronics and other optical devices. researchgate.net The presence of π-electron systems and hyperconjugations within these molecules contributes to their potential nonlinearity. researchgate.net The specific positioning of halogen atoms on the aniline ring influences the molecule's dipole moment and hyperpolarizability, which are critical parameters for NLO applications.
The table below details the NLO properties of related aniline derivatives, highlighting their potential for optical device applications.
| Compound | Property | Finding | Significance |
| 3-Chloro-4-fluoroaniline (CFA) | Nonlinear Optical (NLO) Properties | Exhibits potential nonlinearity due to π-conjugations. researchgate.net | Suitable for applications in optoelectronics. researchgate.net |
| 2-Iodoaniline (IA) | Nonlinear Optical (NLO) Properties | Shows potential nonlinearity and fine photo response in the visible region. researchgate.net | Can be utilized in various optical gadgets. researchgate.net |
Exploration in Liquid Crystalline Material Development
This compound serves as a structural precursor for the development of liquid crystalline materials. In the design of thermotropic liquid crystals, which exhibit temperature-dependent phase transitions, the molecular geometry and intermolecular forces are paramount. The inclusion of halogen atoms like chlorine and iodine is a well-established strategy for influencing these properties. academicjournals.org
Halogens are highly electronegative and possess strong dipole moments, which can promote the formation of mesophases (liquid crystal phases). academicjournals.org The high polarizability of the iodine atom, in particular, enhances intermolecular interactions, often leading to the formation of smectic phases, where molecules are arranged in layers. vulcanchem.comresearchgate.net
Research on Schiff base liquid crystals containing a terminal iodo group demonstrates this principle. A homologous series of such compounds showed that while shorter-chain derivatives were non-mesogenic, longer-chain versions exhibited enantiotropic smectic A and smectic B phases. researchgate.net This indicates that the iodo substituent, combined with other structural features like alkyl chain length, plays a critical role in stabilizing liquid crystalline states. researchgate.net The asymmetric and rigid core structure of aniline derivatives can be conducive to the formation of these mesophases. nasa.gov
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and properties of molecules. youtube.com DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets such as 6-311+G(d,p) (with LANL2DZ for iodine), are instrumental in understanding the intricacies of 2-chloro-5-iodoaniline. researchgate.net
Electronic Structure and Reactivity:
Key insights from DFT calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. chemrxiv.org The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. researchgate.net For substituted anilines, the distribution of these orbitals highlights the most probable sites for electrophilic and nucleophilic attacks. chemrxiv.org
Molecular Electrostatic Potential (MEP): MEP maps visually represent the charge distribution on the molecular surface. dergipark.org.tr For halogenated anilines, these maps typically show negative potential (electron-rich regions) around the nitrogen atom of the amino group, making it a likely site for electrophilic attack. Conversely, positive potential regions may be observed around the halogen atoms, particularly iodine, indicating potential for electrophilic character. chemrxiv.org
Chemical Reactivity Descriptors: DFT calculations can provide quantitative measures of reactivity, such as chemical potential, hardness, and electrophilicity index. chemrxiv.orgresearchgate.net These descriptors offer a more nuanced understanding of the molecule's reactivity compared to simple orbital analysis. researchgate.net For instance, the chemical potential can indicate the molecule's tendency to donate or accept electrons. researchgate.net
Spectroscopic Property Prediction:
DFT is also a valuable tool for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra (UV-Vis), helping to assign experimental absorption bands to specific electronic transitions, such as π-π* and n-π* transitions. researchgate.net Furthermore, DFT calculations are routinely used to predict vibrational frequencies (IR and Raman spectra). researchgate.net By comparing the calculated spectra with experimental data, a detailed assignment of vibrational modes to specific functional groups and molecular motions can be achieved. researchgate.netresearchgate.net
Quantum Chemical Calculations for Mechanistic Elucidation of Reactions
Quantum chemical calculations, including DFT, are pivotal in elucidating the mechanisms of chemical reactions involving this compound. These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a detailed, step-by-step understanding of the reaction pathway.
For instance, in cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions, where this compound can be a substrate, quantum chemical calculations can predict the relative reactivity of the C-Cl and C-I bonds. Due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, calculations would likely confirm that reactions such as oxidative addition to a metal catalyst occur preferentially at the iodine-substituted position.
Similarly, for electrophilic aromatic substitution reactions, these calculations can predict the most likely sites of substitution by evaluating the energies of the possible intermediates (sigma complexes). The electron-donating amino group directs incoming electrophiles to the ortho and para positions, and computational models can quantify the activation barriers for substitution at each available position on the ring. vulcanchem.com
Quantum chemical methods have also been employed to investigate the mechanisms of more complex transformations, such as the α-tosyloxylation of ketones catalyzed by chiral iodoaniline derivatives. acs.org In such cases, calculations can help to distinguish between different possible reaction pathways and explain the observed stereoselectivity. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological and Environmental Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or environmental fate. laccei.orgecetoc.org QSAR models are developed by correlating molecular descriptors, which are numerical representations of a molecule's properties, with an observed activity. ajrconline.org
Biological Activity Prediction:
While specific QSAR studies focused solely on this compound are not extensively documented in the provided results, the principles of QSAR are applicable. For a series of related aniline (B41778) derivatives, QSAR models could be developed to predict various biological activities, such as enzyme inhibition or antimicrobial effects. laccei.orgjmaterenvironsci.com The process would involve:
Data Collection: Gathering a dataset of aniline derivatives with measured biological activity (e.g., IC₅₀ values). laccei.org
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, including constitutional, topological, and quantum-chemical descriptors. jmaterenvironsci.com
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with the biological activity. ajrconline.orgjmaterenvironsci.com
Validation: Rigorously validating the model's predictive power using internal and external validation techniques. nih.gov
Such models could help in designing new aniline derivatives with enhanced biological activity by suggesting structural modifications that are predicted to be beneficial. laccei.org
Environmental Prediction:
QSAR models are also widely used to predict the environmental fate and toxicity of chemicals, which is crucial for regulatory purposes. ecetoc.org For aromatic amines like this compound, QSARs can predict properties such as:
Aquatic Toxicity: Predicting the toxicity to aquatic organisms like Tetrahymena pyriformis. ajrconline.org
Biodegradability: Estimating the likelihood and rate of degradation in the environment.
Bioaccumulation: Predicting the potential for the compound to accumulate in living organisms.
These predictive models are valuable tools for assessing the environmental risks of chemicals without the need for extensive and costly experimental testing. ajrconline.org
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the solid state, known as crystal packing, is governed by a variety of intermolecular interactions. The study of these interactions is crucial for understanding the physical properties of a crystalline solid, such as its melting point and stability.
For halogenated anilines, several types of intermolecular interactions are significant:
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, forming N-H···N or N-H···X (where X is a halogen) hydrogen bonds. In the crystal structure of the related compound 4-chloro-2-iodoaniline, intermolecular N-H···N hydrogen bonds link the molecules into chains. nih.gov
Halogen Bonding: Halogen atoms, particularly the larger and more polarizable iodine, can participate in halogen bonds (C-X···Y, where X is the halogen donor and Y is a Lewis base).
Halogen-Halogen Interactions: Interactions between halogen atoms on adjacent molecules, such as Cl···I contacts, can also play a role in stabilizing the crystal structure. nih.gov A Cl···I interaction has been observed in the crystal structure of 4-chloro-2-iodoaniline. nih.gov
π-Stacking: The aromatic rings of aniline derivatives can interact through π-stacking, where the planar rings are arranged in a face-to-face or offset manner. nih.gov
| Interaction Type | Description | Example from Related Compounds |
| Hydrogen Bonding | The amino group (-NH₂) acts as a donor, forming bonds with electronegative atoms. | N-H···N hydrogen bonds create chains in the crystal structure of 4-chloro-2-iodoaniline. nih.gov |
| Halogen-Halogen | Interactions between halogen atoms on neighboring molecules. | A Cl···I contact of 3.7850 (16) Å is observed in 4-chloro-2-iodoaniline. nih.gov |
| π-Stacking | Interactions between the electron clouds of the aromatic rings. | Offset face-to-face π-stacking is present in the packing of 4-chloro-2-iodoaniline. nih.gov |
| I···I Interactions | A specific type of halogen bond involving iodine atoms. | Observed in the crystal structure of 2-iodoaniline (B362364) with a distance of 3.7986 (15) Å. iucr.org |
| C-H···π Interactions | A weak hydrogen bond between a C-H group and a π system. | C-H···π contacts are found in the crystal structure of 2-iodoaniline. iucr.org |
Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules like 2-chloro-5-iodoaniline. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis for Aromatic Substitution Patterns and Proton Environments
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for determining the substitution pattern on the aromatic ring and characterizing the chemical environment of each proton and carbon atom.
In the ¹H NMR spectrum of a related compound, 5-chloro-2-iodoaniline (B43998), the aromatic protons appear as distinct signals. rsc.org Specifically, the spectrum shows a doublet at δ 7.52 (d, J = 8.4 Hz, 1H), a doublet at δ 6.73 (d, J = 2.4 Hz, 1H), and a doublet of doublets at δ 6.47 (dd, J1 = 8.4 Hz, J2 = 2.4 Hz, 1H). rsc.org The amino group protons (-NH₂) typically appear as a broad singlet. rsc.orgrsc.org The chemical shifts (δ) and coupling constants (J) are indicative of the relative positions of the substituents on the aniline (B41778) ring. cdnsciencepub.com
The ¹³C NMR spectrum provides information on the carbon skeleton. For 5-chloro-2-iodoaniline, the carbon signals are observed at δ 147.9, 139.8, 135.3, 120.1, 114.4, and 81.2 ppm. rsc.org The chemical shifts of the carbon atoms are influenced by the electron-withdrawing effects of the chlorine and iodine atoms and the electron-donating effect of the amino group. researchgate.nettandfonline.com These shifts help in assigning each carbon atom to its specific position on the benzene (B151609) ring.
Table 1: Representative ¹H and ¹³C NMR Data for a Chloro-iodoaniline Derivative
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| ¹H | 7.52 | d | 8.4 |
| ¹H | 6.73 | d | 2.4 |
| ¹H | 6.47 | dd | J1 = 8.4, J2 = 2.4 |
| ¹H | 4.15 | s | - |
| ¹³C | 147.9 | - | - |
| ¹³C | 139.8 | - | - |
| ¹³C | 135.3 | - | - |
| ¹³C | 120.1 | - | - |
| ¹³C | 114.4 | - | - |
| ¹³C | 81.2 | - | - |
Data based on 5-chloro-2-iodoaniline. rsc.org
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC) for Signal Assignment and Connectivity
To unambiguously assign the proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. etown.edud-nb.info Correlation Spectroscopy (COSY) helps to identify protons that are coupled to each other, revealing the connectivity between adjacent protons in the aromatic ring. d-nb.inforsc.org Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of carbon resonances. d-nb.inforsc.org These techniques are invaluable for confirming the substitution pattern and resolving any ambiguities that may arise from one-dimensional spectra.
Mass Spectrometry (MS) for Molecular Weight and Purity Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly useful. It can accurately determine the mass of the molecular ion peak, which for the protonated molecule ([M+H]⁺) of a related isomer, 5-chloro-2-iodoaniline, was calculated to be 253.9233 and found to be 253.9218. rsc.org The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) further aids in confirming the presence of a chlorine atom in the molecule. The fragmentation pattern observed in the mass spectrum can also provide structural information. nih.govmiamioh.edu The loss of halogen radicals or ammonia (B1221849) from the molecular ion are common fragmentation pathways for haloanilines. nih.gov
Table 2: Predicted Collision Cross Section Data for this compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 253.92281 | 134.8 |
| [M+Na]⁺ | 275.90475 | 137.8 |
| [M-H]⁻ | 251.90825 | 131.5 |
m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values are calculated. uni.lu
Chromatographic Techniques for Separation, Purification, and Quantification
Chromatographic techniques are essential for separating this compound from reaction mixtures, purifying it to a high degree, and quantifying its presence.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a widely used technique for monitoring the progress of chemical reactions and assessing the purity of the final product. google.comcphi-online.com In the synthesis of related compounds, HPLC is used to track the consumption of starting materials and the formation of the product. google.com Purity assessment by HPLC, often using a C18 column with a mobile phase such as a mixture of acetonitrile (B52724) and water, can determine the percentage purity of this compound. A purity level of ≥98% is often required for research applications.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Validation
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for validating the purity of this compound. filab.fr It separates volatile compounds in the gas phase and identifies them based on their mass spectra. nih.gov This method is particularly effective for detecting and identifying any volatile impurities that may be present in the sample. The retention time in the gas chromatogram and the mass spectrum of the eluted peak can be compared to a reference standard to confirm the identity and purity of the compound.
X-ray Diffraction for Solid-State Crystal Structure Determination
X-ray Diffraction (XRD) is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. iastate.edu The technique involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal scatter the X-rays, and due to the regular, repeating arrangement of atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, producing a unique diffraction pattern. iastate.edu Analysis of this pattern allows for the calculation of the crystal's unit cell dimensions, space group, and the exact coordinates of every atom in the molecule. iastate.edumdpi.com
While specific crystallographic data for this compound is not prominently available, analysis of closely related structures provides significant insight into its expected solid-state characteristics. For instance, studies on halogenated anilines reveal common packing motifs stabilized by intermolecular interactions. researchgate.net
Expected Structural Features:
Based on analogous compounds, the crystal structure of this compound would likely be stabilized by a network of intermolecular hydrogen bonds involving the amino group (N-H···N). iucr.org Furthermore, the presence of both chlorine and iodine atoms suggests the possibility of halogen-halogen interactions (e.g., Cl···I contacts), which can play a significant role in directing the crystal packing. iucr.org The planar aromatic rings may also engage in π-stacking interactions, further stabilizing the solid-state assembly. iucr.org
The table below presents crystallographic data for related aniline derivatives, which serves as a valuable reference for predicting the structural properties of this compound.
| Compound | Crystal System | Space Group | Cell Parameters | Key Interactions | Reference |
| 4-Chloro-2-iodoaniline | Orthorhombic | P 21 21 21 | a = 4.1538 Å, b = 11.3685 Å, c = 15.8550 Å | N-H···N hydrogen bonding, Cl···I contact, π-stacking | iucr.org |
| 2-Chloro-5-nitroaniline (B146338) | Monoclinic | P21/c | Not specified | Not specified | mdpi.com |
| 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane (Anhydrous 2a) | Monoclinic | P21/c | Not specified | Not specified | mdpi.com |
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a powerful non-destructive technique for identifying functional groups and providing a unique "molecular fingerprint" of a compound. mdpi.comspectroscopyonline.com These methods probe the vibrational motions of molecules. While FT-IR measures the absorption of infrared radiation by a molecule, Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.com A vibrational mode is active in the IR spectrum if it causes a change in the molecule's dipole moment, whereas it is active in the Raman spectrum if it results in a change in the molecule's polarizability. researchgate.net
FT-IR spectroscopy is exceptionally useful for identifying the functional groups present in a molecule. uio.nopressbooks.pub Each functional group (e.g., N-H, C-N, C-Cl) vibrates at a characteristic frequency, leading to absorption bands at specific wavenumbers in the infrared spectrum.
For this compound, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of the amino group, the aromatic ring, and the carbon-halogen bonds. Based on data from similar halogenated and substituted anilines, the principal vibrational modes can be assigned. sphinxsai.comresearchgate.netresearchgate.net
The table below summarizes the expected FT-IR vibrational frequencies and their assignments for this compound, based on published data for analogous compounds.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description | Reference Compound(s) |
| N-H Asymmetric Stretch | -NH₂ | 3450 - 3550 | Strong, sharp band | 2-Chloro-4-nitroaniline (B86195) sphinxsai.com |
| N-H Symmetric Stretch | -NH₂ | 3350 - 3450 | Strong, sharp band | 2-Chloro-4-nitroaniline sphinxsai.com |
| N-H Scissoring | -NH₂ | 1590 - 1650 | Medium to strong band | 2-Chloro-4-nitroaniline sphinxsai.com |
| C=C Aromatic Stretch | Benzene Ring | 1450 - 1610 | Multiple medium to strong bands | 2-Chloro-4-nitroaniline sphinxsai.comresearchgate.net |
| C-N Stretch | Ar-NH₂ | 1250 - 1340 | Medium to strong band | Halogenated Anilines researchgate.net |
| C-H In-plane Bend | Benzene Ring | 1000 - 1200 | Multiple weak to medium bands | Halogenated Anilines researchgate.net |
| C-H Out-of-plane Bend | Benzene Ring | 750 - 900 | Strong bands, pattern depends on substitution | 2-Chloro-4-nitroaniline researchgate.net |
| C-Cl Stretch | Ar-Cl | 600 - 800 | Medium to strong band | Halogenated Anilines researchgate.net |
| C-I Stretch | Ar-I | 500 - 600 | Medium band | 2-Iodoaniline (B362364) researchgate.net |
FT-Raman spectroscopy serves as an excellent complement to FT-IR. thermofisher.com By using near-infrared (NIR) laser excitation, FT-Raman often minimizes the sample fluorescence that can overwhelm the Raman signal in conventional Raman spectroscopy. americanpharmaceuticalreview.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it ideal for observing the vibrations of the aromatic ring backbone and carbon-halogen bonds.
The FT-Raman spectrum of this compound would provide confirmatory data for the functional groups identified by FT-IR and offer more detailed information about the skeletal vibrations of the molecule.
The table below lists the expected prominent FT-Raman bands for this compound, with assignments based on spectral data from related molecules.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description | Reference Compound(s) |
| N-H Asymmetric Stretch | -NH₂ | 3450 - 3550 | Weak band | 2-Chloro-4-nitroaniline sphinxsai.com |
| C=C Aromatic Stretch | Benzene Ring | 1580 - 1620 | Very strong, sharp bands | Halogenated Anilines researchgate.net |
| C-N Stretch | Ar-NH₂ | 1250 - 1340 | Medium band | Halogenated Anilines researchgate.net |
| Ring Breathing Mode | Benzene Ring | ~1000 | Strong, sharp band | 4-Fluoroaniline |
| C-Cl Stretch | Ar-Cl | 600 - 800 | Strong band | Halogenated Anilines researchgate.net |
| C-I Stretch | Ar-I | 500 - 600 | Strong band | 2-Iodoaniline researchgate.net |
Fourier Transform Infrared (FT-IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. bioglobax.comlibretexts.org The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's chromophores—the parts of the molecule that absorb light. For aromatic compounds like this compound, the primary electronic transitions are typically π → π* and n → π*.
π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the conjugated π-system of the benzene ring and are typically high-intensity absorptions.
n → π transitions:* These involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen and halogen atoms) to a π* antibonding orbital. These transitions are generally of lower intensity than π → π* transitions.
The positions of the absorption maxima (λmax) are influenced by the substituents on the aromatic ring. The amino group (-NH₂) is an auxochrome that typically causes a red shift (shift to longer wavelengths) of the absorption bands. The halogen substituents also influence the electronic transitions. rsc.org
UV-Vis analysis of this compound, likely performed in a solvent like ethanol (B145695) or methanol, would reveal these characteristic transitions. researchgate.netresearchgate.net
The table below shows UV-Vis absorption data for related aniline compounds, providing an estimate of the expected optical properties for this compound.
| Compound | Solvent | λmax (nm) | Transition Type | Reference |
| 2-Iodoaniline | Not specified | ~300-350 | n → π* / π → π | researchgate.net |
| 3-Chloro-4-fluoroaniline (B193440) | Not specified | ~250-300 | π → π | researchgate.net |
| 2-Chloro-4-nitroaniline | Water/Ethanol | 200-400 | π → π* and n → π* | researchgate.net |
Thermal Analysis Techniques for Stability and Phase Behavior
Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a substance as a function of temperature.
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated at a controlled rate. It is used to determine the thermal stability and decomposition temperature of a compound. cdnsciencepub.com
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect phase transitions such as melting, crystallization, and glass transitions, and to determine their corresponding temperatures and enthalpies. mdpi.com
| Technique | Information Obtained | Expected Findings for this compound | Reference Compound(s) |
| DSC | Melting point, phase transitions | A sharp endothermic peak corresponding to the melting point. | General mdpi.com |
| TGA | Thermal stability, decomposition temperature | Stable up to a specific temperature, followed by mass loss upon decomposition. | 2-Chloro-5-nitroaniline mdpi.com |
| Decomposition Products | Gaseous byproducts | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl), Hydrogen iodide (HI) | General Halogenated Anilines aksci.comfishersci.no |
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition
Thermogravimetric Analysis (TGA) is a cornerstone technique for evaluating the thermal stability of a compound. The methodology involves continuously measuring the mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). acs.org The resulting data, plotted as a TGA curve, shows mass loss as a function of temperature.
For an organic molecule like this compound, a TGA thermogram would be expected to show a stable baseline at lower temperatures, indicating no mass loss. The onset temperature of decomposition is the point at which the compound begins to degrade and lose mass. This is a critical indicator of its thermal stability. The analysis would reveal the temperature ranges over which significant decomposition events occur. In the case of this compound, thermal decomposition is expected to generate hazardous gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen iodide. aksci.comfishersci.com
While specific TGA data for this compound is not found in the reviewed literature, a hypothetical TGA curve would illustrate the compound's stability up to a certain temperature, followed by one or more steps of mass loss corresponding to its breakdown. The residual mass at the end of the experiment would indicate the amount of non-volatile residue remaining.
Table 1: Hypothetical TGA Data for this compound (Note: This table is illustrative as specific experimental data is not publicly available.)
| Parameter | Expected Observation |
| Onset of Decomposition | Temperature at which mass loss begins. |
| Decomposition Steps | Single or multiple steps of mass loss. |
| Residual Mass at 700 °C | Percentage of material remaining. |
| Gaseous Byproducts | CO, CO₂, NOx, HCl, HI. aksci.comfishersci.com |
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. rsc.orgmetu.edu.tr It is particularly useful for identifying phase transitions such as melting, crystallization, and glass transitions. The DSC instrument measures the difference in heat flow between the sample and an inert reference. metu.edu.tr
When analyzing this compound, a DSC scan would provide key information about its physical state and phase behavior. A typical DSC thermogram plots heat flow against temperature. An endothermic peak would indicate melting, where the sharp peak's onset and peak temperatures correspond to the melting point range. For an analogous but more complex compound, 4-bromo-2-chloro-6-iodoaniline (B12088954), the melting point is reported at 148–150°C, suggesting that this compound would also have a distinct melting point. vulcanchem.com The area under the melting peak is proportional to the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid.
Conversely, an exothermic peak on cooling would represent crystallization. No specific DSC data, such as melting point or enthalpy of fusion, for this compound has been reported in the searched scientific literature. vulcanchem.com However, the technique remains the standard for acquiring such crucial data. rsc.orgmetu.edu.tr
Table 2: Hypothetical DSC Data for this compound (Note: This table is illustrative as specific experimental data is not publicly available. The melting point of a related isomer, 5-Chloro-2-iodoaniline, is reported as 40-44 °C. sigmaaldrich.com)
| Parameter | Expected Observation |
| Melting Point (Tm) | A sharp endothermic peak on the DSC curve. |
| Enthalpy of Fusion (ΔHf) | Calculated from the area of the melting peak. |
| Crystallization Temp (Tc) | An exothermic peak observed upon cooling. |
| Glass Transition (Tg) | A step-like change in the baseline (if amorphous). |
Environmental Research and Toxicological Assessment
Environmental Fate and Degradation Pathways of Halogenated Anilines
Microbial degradation is a key process in the environmental breakdown of these compounds. For some chloroanilines, degradation can be initiated by dioxygenase enzymes, which hydroxylate the aromatic ring and lead to ring cleavage. researchgate.net For instance, the bacterium Delftia tsuruhatensis H1 has been shown to degrade several chloroaniline isomers, including 2-chloroaniline, 3-chloroaniline, and 4-chloroaniline (B138754), utilizing them as a source of carbon and energy. researchgate.net This strain can also metabolize other substituted anilines like 3,4-dichloroaniline. researchgate.net The degradation often proceeds through an ortho-cleavage pathway following the release of chloride ions. researchgate.net
Another degradation mechanism involves reductive deamination, which has been observed in the anaerobic bioconversion of dihaloanilines. lookchem.com In this process, the amino group is removed, leading to the formation of dihalobenzene intermediates. lookchem.com Furthermore, the degradation of compounds like 2-chloro-4-nitroaniline (B86195) by Rhodococcus sp. involves the removal of the nitro group as the initial step, followed by deamination. researchgate.net Given the structure of 2-Chloro-5-iodoaniline, it is plausible that its degradation could proceed through similar pathways, involving dehalogenation and deamination, although the presence of both chlorine and iodine atoms may influence the rate and specific pathway of degradation. The persistence of a related compound, 4-chloro-3-iodoaniline, in soil and water has been noted as a potential environmental hazard. lookchem.com
Table 1: General Degradation Pathways for Halogenated Anilines
| Degradation Pathway | Description | Example Microorganisms |
| Dioxygenation | Incorporation of both atoms of molecular oxygen into the aromatic ring, leading to catechols and subsequent ring cleavage. | Delftia tsuruhatensis researchgate.net |
| Reductive Deamination | Removal of the amino group under anaerobic conditions, forming halogenated benzene (B151609) intermediates. | Rhodococcus sp. lookchem.com |
| Monooxygenation | Initial removal of a nitro group, where applicable, followed by further degradation. | Rhodococcus sp. researchgate.net |
Ecotoxicological Impact Assessments on Aquatic and Terrestrial Organisms
The ecotoxicological effects of halogenated anilines are a significant concern due to their potential to harm environmental organisms. Safety data for this compound and its isomers consistently indicate that these substances are toxic to aquatic life with long-lasting effects. sigmaaldrich.com However, specific experimental ecotoxicity data, such as LC50 (lethal concentration for 50% of a population) or EC50 (effective concentration for 50% of a population), for this compound on aquatic or terrestrial organisms are not available in the public domain. aksci.com
To provide context, data for related halogenated anilines are often used to estimate potential environmental risk. For the isomer 5-Chloro-2-iodoaniline (B43998), a QSAR-predicted 96-hour LC50 for the fathead minnow (Pimephales promelas) is 10.4 mg/L. Ecotoxicity studies on another related compound, 2-chloro-4-fluoro-6-iodoaniline, using the nematode Caenorhabditis elegans and seed germination assays, have indicated mild toxicity at concentrations up to 100 µg/mL, suggesting moderate environmental persistence. vulcanchem.com
The lack of specific data for this compound highlights a gap in the understanding of its direct impact on aquatic and terrestrial ecosystems.
Table 2: Ecotoxicity Data for Related Halogenated Anilines
| Compound | Organism | Endpoint | Value | Source |
| 5-Chloro-2-iodoaniline | Pimephales promelas (fathead minnow) | 96-hour LC50 (QSAR) | 10.4 mg/L | |
| 2-Chloro-4-fluoro-6-iodoaniline | Caenorhabditis elegans | Toxicity | Mild at ≤100 µg/mL | vulcanchem.com |
| 2-Chloro-4-fluoro-6-iodoaniline | Seed germination | Toxicity | Mild at ≤100 µg/mL | vulcanchem.com |
Predictive Toxicology via Computational Approaches
In the absence of experimental toxicological data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the toxicity of chemicals. QSAR models correlate the chemical structure of a compound with its biological activity, allowing for the estimation of toxicity without the need for extensive animal testing. nih.govmdpi.com
For aromatic amines and halogenated benzenes, various QSAR models have been developed to predict their toxicological endpoints. nih.govfrontiersin.org These models often use molecular descriptors such as hydrophobicity (logP), electronic properties (e.g., HOMO and LUMO energies), and steric parameters to predict toxicity. For instance, the toxicity of some halogenated anilines to the algae Scenedesmus obliquus has been modeled using the hydrophobicity parameter log K(OW) and the energy of the lowest unoccupied molecular orbital (E(LUMO)).
While no specific QSAR models have been published exclusively for this compound, the principles of these models can be applied to estimate its potential toxicity. The presence of both a chloro and an iodo group, along with the amino functionality, would be key inputs for such a model. The development of predictive models for avian toxicity using tree-based QSAR approaches for a range of pesticides also demonstrates the utility of these methods for regulatory purposes and for screening new chemicals. researchgate.net
Table 3: Common Descriptors Used in QSAR Models for Aromatic Amines
| Descriptor Type | Example Descriptor | Relevance to Toxicity |
| Hydrophobicity | logP / log K(OW) | Influences bioaccumulation and transport across biological membranes. |
| Electronic | E(LUMO), E(HOMO) | Relates to the reactivity of the molecule and its ability to interact with biological macromolecules. |
| Steric | Molecular weight, Molar refractivity | Describes the size and shape of the molecule, which can affect its binding to receptors. |
| Topological | Connectivity indices | Quantifies the branching and connectivity of the molecular structure. |
Mutagenicity Studies and Broader Biological Safety Evaluation
The assessment of mutagenicity, the potential of a chemical to cause genetic mutations, is a critical component of its toxicological evaluation. The Ames test, a bacterial reverse mutation assay, is a widely used method for this purpose. sigmaaldrich.com
However, studies on related compounds provide some insight. For example, 4-chloroaniline has tested negative in the Ames test. sigmaaldrich.com In an in vitro micronucleus test, which assesses chromosome damage, 4-iodoaniline (B139537) was found to be essentially negative. oup.com In contrast, a study comparing four other aniline (B41778) derivatives found that 2-chloro-4-methylaniline (B104755) and 4-chloro-2-methylaniline (B164923) showed high mutagenic potential in the Ames test, while 2-chloro-4,5-difluoroaniline (B1592304) gave equivocal results. researchgate.net These findings suggest that the mutagenic potential of halogenated anilines can vary significantly depending on the specific substitution pattern.
A broader biological safety evaluation encompasses a range of potential health effects. calpaclab.com For this compound, it is classified as harmful if swallowed, in contact with skin, or if inhaled, and it is known to cause skin and eye irritation. thermofisher.com
Table 4: Mutagenicity Data for Related Aniline Derivatives
| Compound | Assay | Result | Source |
| 4-Chloroaniline | Ames test | Negative | sigmaaldrich.com |
| 4-Iodoaniline | In vitro micronucleus test | Essentially negative | oup.com |
| 2-Chloro-4-methylaniline | Ames test | Positive | researchgate.net |
| 4-Chloro-2-methylaniline | Ames test | Positive | researchgate.net |
| 2-Chloro-4,5-difluoroaniline | Ames test | Equivocal | researchgate.net |
Patent Landscape and Industrial Research Directions
Analysis of Patented Synthetic Routes and Process Innovations
The synthesis of 2-Chloro-5-iodoaniline and its direct precursors is a subject of considerable industrial and academic research, with a focus on achieving high yield, purity, and cost-effectiveness. While patents may not always explicitly name this compound as the final product, they often describe methodologies for creating the core 2-chloro-5-iodo-phenyl structure, which are directly applicable.
Several innovative approaches have been developed, moving from classical multi-step procedures to more streamlined, process-efficient methods. A notable patented strategy involves the synthesis of the closely related 2-chloro-5-iodobenzoic acid, a key intermediate for SGLT2 inhibitor anti-diabetic drugs. patsnap.comgoogle.com One such patent discloses a method starting from inexpensive methyl anthranilate, which undergoes iodination to form ethyl 2-amino-5-iodobenzoate. patsnap.com This is followed by a classic Sandmeyer reaction to replace the amino group with chlorine, and subsequent hydrolysis yields the target benzoic acid. patsnap.com This route is significant as the intermediate, an amino-iodobenzoate ester, is a direct precursor that could alternatively be decarboxylated to yield this compound.
Another patented industrial process, developed for a structural isomer, uses p-iodoaniline and a bromochlorohydantoin reagent in ethanol (B145695) to achieve simultaneous and selective installation of chlorine and bromine. This highlights a trend towards using multi-functional reagents to reduce step counts, improve yields, and simplify operations, making the process suitable for industrial scale-up.
In academic literature, a practical, transition-metal-free synthesis of 5-chloro-2-iodoaniline (B43998) (an alternative name for the same structure) has been reported via the decarboxylative iodination of 5-chloroanthranilic acid. rsc.org This method provides a direct route to the compound with good yield (59%). rsc.org Another documented laboratory synthesis starts from 4-chloro-2-nitroaniline (B28928), which undergoes diazotization to replace the amino group with iodine, followed by the reduction of the nitro group to an amine, yielding the final product. chemicalbook.com
The table below summarizes and compares these key synthetic strategies.
| Method | Starting Material | Key Reagents & Conditions | Key Innovation / Advantage | Relevance / Source |
|---|---|---|---|---|
| Sandmeyer Reaction Route | Methyl anthranilate | 1) Iodination (e.g., KI, KIO₃); 2) Sandmeyer reaction (NaNO₂, CuCl); 3) Hydrolysis (NaOH) | Uses a low-cost starting material to produce the related 2-chloro-5-iodobenzoic acid with high yield (up to 80%). patsnap.com | Patented process for a key pharmaceutical intermediate. patsnap.com |
| Decarboxylative Iodination | 5-Chloroanthranilic acid | KI, NaNO₂, under oxygen atmosphere | Transition-metal-free and base-free direct route to this compound. | Published research finding. rsc.org |
| Diazotization / Reduction | 4-Chloro-2-nitroaniline | 1) Diazotization (NaNO₂, H₂SO₄) followed by iodination (KI); 2) Reduction (Fe, HOAc) | Classic multi-step synthesis from a common nitroaniline precursor. chemicalbook.com | Published laboratory method. chemicalbook.com |
| Directed Ortho Metalation | Substituted Aniline (B41778) | Lithium diisopropylamide (LDA), I₂ | Provides high regioselectivity for halogen placement, though requires cryogenic conditions. vulcanchem.com | Advanced patented technique for analogous compounds. vulcanchem.com |
Review of Patented Applications in Pharmaceutical and Material Sciences
The utility of this compound as an intermediate is extensively demonstrated in patent literature, primarily within the pharmaceutical industry. The distinct reactivity of the iodine and chlorine atoms, coupled with the directing effects of the amino group, makes it a valuable precursor for creating complex, biologically active molecules.
Pharmaceutical Applications: The most prominent application of the 2-chloro-5-iodo-phenyl scaffold is in the synthesis of modern anti-diabetic drugs. calibrechem.com Specifically, 2-chloro-5-iodobenzoic acid is a crucial intermediate for Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, such as Dapagliflozin and Empagliflozin. patsnap.comgoogle.com Given that this compound can be a precursor to this acid, its importance is directly linked to this multi-billion dollar drug class.
Patents also show that iodoaniline derivatives are critical for synthesizing other major drugs. For instance, 2-iodoaniline (B362364) is used in a patented synthesis of the antidepressant Vortioxetine, where the iodo-group facilitates a key copper-catalyzed carbon-sulfur bond formation. epo.org Furthermore, the general class of halogenated anilines serves as precursors for a wide range of therapeutic agents. Derivatives are used to construct biaryl scaffolds for kinase inhibitors through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. They are also used to form heterocyclic systems such as benzothiazoles, which are investigated for antimicrobial properties.
Material Science Applications: In material science, the unique electronic properties imparted by heavy halogens like iodine make these compounds interesting for advanced materials. vulcanchem.comsmolecule.com Halogenated anilines are cited as intermediates in the synthesis of liquid crystal precursors. vulcanchem.com The high atomic number of iodine also makes compounds containing this element suitable for development as X-ray contrast agents, where they can enhance radiocontrast properties. vulcanchem.com Another documented application for iodoanilines is in the preparation of phenyl-functionalized graphene oxide, demonstrating their utility in modifying the properties of nanomaterials.
Strategic Positioning and Market Prospects in Industrial Chemistry
This compound is positioned as a high-value-added chemical intermediate. Its market is not driven by large-volume applications but by its critical role in the synthesis of specialized, high-performance molecules, particularly pharmaceuticals. The demand for this compound is intrinsically tied to the success and patent life of the final drugs for which it is a precursor.
The global market for SGLT2 inhibitors is a primary driver for demand for the 2-chloro-5-iodophenyl scaffold. google.comcalibrechem.com As the manufacturing of these blockbuster drugs continues to scale, the need for reliable, cost-effective sources of key intermediates like this compound or its direct precursors is expected to remain strong.
The compound is commercially available from various chemical suppliers, indicating an established, albeit niche, market primarily serving research and development laboratories and custom synthesis projects for pharmaceutical and biotech companies. sigmaaldrich.comaladdin-e.com The existence of market research reports for structurally similar compounds like 2-bromo-5-iodoaniline (B599406) further suggests that this class of dihalogenated anilines constitutes a distinct and commercially relevant segment of the fine chemicals industry. prof-research.com
Future prospects will likely be influenced by innovations in synthetic chemistry. The development of more efficient, "greener" synthetic routes that minimize steps and improve atom economy could lower production costs and expand its applicability. patsnap.com Furthermore, as new drug candidates containing the iodoaniline moiety enter clinical trials, new markets for this compound may emerge. Its strategic importance lies in its ability to provide a reliable and versatile entry point into complex chemical structures that are difficult to synthesize through other means.
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 2-Chloro-5-iodoaniline, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential halogenation of aniline derivatives. For example, iodination via electrophilic substitution using iodine monochloride (ICl) in acetic acid at 50–60°C, followed by chlorination with Cl₂ gas under controlled pH to avoid over-halogenation. Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to minimize byproducts like trihalogenated species. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (in DMSO-d₆) to confirm aromatic proton environments and substituent positions.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and isotopic patterns (due to ¹²⁷I).
- X-ray Crystallography : Single-crystal analysis using SHELXL ( ) for precise bond-length and angle measurements. Crystallization in ethanol/water (1:1) at 4°C yields suitable crystals .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Use fume hoods for synthesis and handling due to potential release of toxic vapors. Wear nitrile gloves and lab coats to prevent dermal exposure. Store in amber glass bottles under inert gas (N₂/Ar) to avoid iodine sublimation. Emergency procedures include neutralization with 5% sodium thiosulfate for spills .
Advanced Research Questions
Q. How do the electronic effects of chlorine and iodine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl group meta-directs electrophilic attacks, while iodine acts as a leaving group in Ullmann or Suzuki-Miyaura couplings. Computational studies (DFT at B3LYP/6-311G**) can predict activation energies for C-I bond cleavage. Experimentally, Pd(PPh₃)₄ catalyzes coupling with arylboronic acids in THF at 80°C, monitored by GC-MS .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting vs. X-ray structure) for halogenated anilines?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational barriers in NMR vs. static X-ray structures). Validate via:
- Variable-Temperature NMR : To detect conformational exchange broadening.
- Hirshfeld Surface Analysis : Compares crystallographic packing effects with solution-state data.
- DFT Simulations : Optimize geometry in Gaussian 16 and compare calculated vs. experimental NMR shifts .
Q. What strategies improve the yield of this compound in multi-step syntheses involving sensitive intermediates?
- Methodological Answer :
- Protection-Deprotection : Protect the amine group with acetyl chloride before iodination to prevent oxidation.
- Low-Temperature Halogenation : Perform iodination at –10°C to reduce side reactions.
- Inline Analytics : Use FTIR probes to track intermediate formation (e.g., disappearance of N-H stretches at ~3400 cm⁻¹) .
Q. How can this compound serve as a scaffold for designing kinase inhibitors, and what computational tools aid in SAR studies?
- Methodological Answer : The compound’s halogenated aromatic core mimics ATP-binding motifs in kinases. Use:
- Molecular Docking (AutoDock Vina) : Screen against kinase X-ray structures (PDB: 6AV, ).
- Free Energy Perturbation (FEP) : Predict binding affinity changes upon substituent modifications.
- In Vitro Assays : Measure IC₅₀ values using fluorescence polarization (FP) with purified kinases .
Q. What are the challenges in quantifying trace impurities (e.g., dehalogenated byproducts) in this compound batches?
- Methodological Answer :
- HPLC-DAD/ELSD : Use a C18 column (acetonitrile/water + 0.1% formic acid) to separate impurities.
- LC-HRMS : Identify unknown peaks via exact mass (mass error < 2 ppm).
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.999) and LOD/LOQ determination .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
